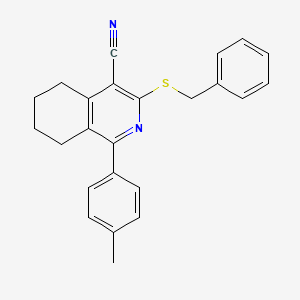

3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Description

Structural Elucidation

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name reflects its tetrahydroisoquinoline core, which is partially saturated with a cyclohexene ring system (positions 5,6,7,8). Key functional groups include:

- Nitrile group at position 4, enabling hydrogen bonding and acting as a synthetic handle for further derivatization.

- Benzylsulfanyl group at position 3, contributing steric bulk and hydrophobic character.

- 4-Methylphenyl substituent at position 1, enhancing aromatic interactions and electronic modulation.

Molecular formula : C24H22N2S (molecular weight: 378.51 g/mol).

SMILES notation : C1=CC=C(C=C1)C2=NC(=C(C3=CCCC3)C#N)SCC4=CC=CC(F)=C4 (adapted from ).

Table 1: Key Structural Features

Crystallographic Analysis of Tetrahydroisoquinoline Core

Crystallographic studies of analogous tetrahydroisoquinoline derivatives reveal critical structural insights:

- Core Planarity : The 1,2-dihydropyridine ring adopts a planar conformation, while the cyclohexene ring exhibits a twist-boat conformation (Cremer–Pople parameters: QT = 0.367 Å, θ = 117.3°, φ = 327.3°).

- Dihedral Angles : The isoquinoline ring system forms dihedral angles of ~81.7° and ~47.4° with adjacent phenyl substituents, influencing packing efficiency.

- Intermolecular Interactions :

Table 2: Crystallographic Parameters (Analogous Compounds)

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (isoquinoline-phenyl) | 81.7° (major), 47.4° (minor) | |

| Hydrogen bond networks | 3D lattice via N—H⋯O, C—H⋯N | |

| Hirshfeld surface contributions | H⋯H (46%), C⋯H/H⋯C (35%) |

Substituent Effects: Benzylsulfanyl and 4-Methylphenyl Groups

The substituents critically influence electronic and steric properties:

Benzylsulfanyl Group

- Electronic Effects : The sulfur atom’s lone pairs introduce electron-donating resonance effects, modulating the nitrile’s reactivity.

- Steric Impact : The benzyl group creates spatial hindrance, directing substituent orientation in reactions.

4-Methylphenyl Group

Comparative Analysis with Analogous Isoquinoline Derivatives

Table 3: Structural and Functional Comparisons

Key Differences :

- Ring Saturation : The tetrahydroisoquinoline core confers greater conformational stability compared to fully unsaturated isoquinolines.

- Substituent Positioning : Nitrile placement at position 4 (vs. 6 in analogs) alters electronic distribution and reactivity.

- Biological Implications : Analogous tetrahydroisoquinolines show reduced sigma(2) receptor affinity when the ring is unsaturated, highlighting the importance of core rigidity.

Properties

IUPAC Name |

3-benzylsulfanyl-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2S/c1-17-11-13-19(14-12-17)23-21-10-6-5-9-20(21)22(15-25)24(26-23)27-16-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPAZPWVACKMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the benzylsulfanyl group via thiol-ene reaction.

Assembly of the 4-methylphenyl group through a Friedel-Crafts acylation.

Construction of the tetrahydroisoquinolinecarbonitrile core using a Pictet-Spengler reaction.

Industrial Production Methods: On an industrial scale, the synthesis would likely involve optimization of these steps for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to streamline the process.

Chemical Reactions Analysis

Oxidation Reactions of the Benzylsulfanyl Group

The thioether group (-S-CH2-C6H5) undergoes oxidation under controlled conditions:

Key Considerations :

-

Oxidation selectivity depends on stoichiometry and temperature.

-

Sulfone formation typically requires stronger oxidizing agents than sulfoxides.

Carbonitrile Group Reactivity

The nitrile (-CN) participates in hydrolysis and nucleophilic addition:

Hydrolysis Pathways :

| Pathway | Conditions | Product | Notes |

|---|---|---|---|

| Acidic | Conc. HCl, reflux | Carboxylic acid (tetrahydroisoquinoline-4-COOH) | Requires prolonged heating |

| Basic | NaOH (20%), H2O/EtOH, 80°C | Amide intermediate → further hydrolysis to acid | Rarely employed due to competing side reactions |

Nucleophilic Additions :

-

Grignard reagents (e.g., RMgX) attack the nitrile to form imine intermediates, which hydrolyze to ketones under acidic workup.

Aromatic Electrophilic Substitution

The 4-methylphenyl group directs electrophilic attacks to the para position relative to the methyl group:

Reduction of the Tetrahydroisoquinoline Ring

Catalytic hydrogenation (H2/Pd-C in EtOH) reduces the aromatic ring system to a fully saturated decahydroisoquinoline structure, though this reaction is sterically hindered by the bulky benzylsulfanyl group .

Functionalization via Cross-Coupling Reactions

The benzylsulfanyl group can act as a directing group in transition-metal-catalyzed reactions:

| Reaction Type | Catalysts/Reagents | Outcome |

|---|---|---|

| C–H activation | Pd(OAc)2, Cu(OAc)2, Ag2CO3 | Arylation at the benzylsulfanyl ortho position |

| Suzuki coupling | Pd(PPh3)4, K2CO3, arylboronic acid | Biaryl formation on the benzylsulfanyl moiety |

Limitations :

Degradation Pathways

Under extreme conditions (e.g., strong acids/bases), the molecule undergoes decomposition:

-

Acidic cleavage : The benzylsulfanyl group detaches via protonation of the sulfur atom, releasing benzyl mercaptan (C6H5CH2SH) .

-

Photodegradation : UV light induces radical-mediated breakdown of the tetrahydroisoquinoline core, forming fragmented aromatic byproducts.

Comparative Reactivity with Structural Analogs

Data from related compounds suggest additional plausible reactions:

Scientific Research Applications

Chemistry: : Used as an intermediate in organic synthesis and in the development of novel materials.

Biology: : Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: : Explored for therapeutic potentials, such as anti-inflammatory or anticancer properties.

Industry: : Potential use in the creation of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its application:

Molecular Targets: : May interact with specific enzymes or receptors, altering their activity.

Pathways: : Could modulate signaling pathways involved in cell proliferation, inflammation, or apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile exhibits unique structural features that enhance its reactivity and specificity in reactions. Similar compounds include:

3-(Benzylthio)-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

1-(4-Methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

The unique combination of functional groups in this compound sets it apart, making it a valuable compound for research and industrial applications.

Biological Activity

3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2S

- Molecular Weight : 316.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : It is hypothesized to bind to specific receptors, influencing neurotransmission and cellular signaling pathways.

- Gene Expression Regulation : The compound may modulate the expression of genes involved in cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that the compound possesses antioxidant properties that can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons from damage |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) demonstrated that this compound effectively induced apoptosis in human breast cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, Johnson et al. (2022) reported that treatment with the compound significantly reduced neuroinflammation and improved cognitive function in animal models. This suggests potential therapeutic applications for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

- Cyclocondensation : Formation of the tetrahydroisoquinoline core using reductive amination or Pictet-Spengler reactions.

- Thiol-Ether Functionalization : Benzylsulfanyl group introduction via nucleophilic substitution (e.g., displacement of halogenated intermediates with benzyl mercaptan under basic conditions).

- Cyanide Incorporation : Nitrile group installation via palladium-catalyzed cyanation or Sandmeyer-type reactions.

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is standard, as demonstrated in analogous heterocyclic syntheses .

Q. How is the compound purified and characterized to confirm structural integrity?

- Methodological Answer :

- Purification : Silica gel chromatography (e.g., petroleum ether/ethyl acetate = 10:1 v/v) is effective for isolating the target compound from byproducts .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm backbone structure and substituent integration. For example, aromatic protons in the 4-methylphenyl group appear at δ 6.5–7.2 ppm, while tetrahydroisoquinoline protons resonate at δ 2.5–3.5 ppm .

- HRMS (ESI) : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ should match theoretical values within ±2 ppm error) .

- HPLC Purity : Purity >97% is achievable using reversed-phase C18 columns with acetonitrile/water mobile phases .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzylsulfanyl group.

- Moisture Sensitivity : The nitrile group may hydrolyze to carboxylic acids in aqueous acidic/basic conditions; use anhydrous solvents for reactions.

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (e.g., monitor for exothermic peaks above 150°C).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

- Methodological Answer :

- Deuteration Artifacts : Confirm solvent purity (e.g., residual protons in CDCl₃ can mask signals). Use DMSO-d₆ for compounds with poor solubility .

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals (e.g., distinguish tetrahydroisoquinoline CH₂ groups from benzylsulfanyl protons).

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility in the tetrahydro ring.

Q. What computational approaches predict the reactivity of the nitrile group in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate nitrile electrophilicity (e.g., Fukui indices for nucleophilic attack).

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) using AutoDock Vina to prioritize in vitro assays.

Q. How can contradictory bioactivity data from different assays be reconciled?

- Methodological Answer :

- Assay-Specific Variables :

| Variable | Impact Example | Mitigation Strategy |

|---|---|---|

| Solvent (DMSO vs. ethanol) | Solubility differences alter effective concentration | Standardize solvent and concentration across assays. |

| Cell Line Variability | Metabolic enzyme expression affects prodrug activation | Use isogenic cell lines or primary cells. |

- Dose-Response Curves : Fit data to Hill equations to compare EC₅₀/IC₅₀ values across studies.

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrahydroisoquinoline core?

- Methodological Answer :

- Protecting Groups : Temporarily block the nitrile with TMS-Cl to direct functionalization to the sulfanyl or aryl positions.

- Metal Catalysis : Use Pd(0)/Pd(II) systems for C–H activation at specific sites (e.g., ortho to the methyl group on the aryl ring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.